Hemicholinium mustard
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Overview
Description
Hemicholinium mustard is a derivative of hemicholinium, a compound known for its ability to inhibit the uptake of choline, a precursor to the neurotransmitter acetylcholine. This compound has been studied for its potential neurotoxic effects, particularly in the context of cholinergic systems in the brain .
Preparation Methods
The synthesis of hemicholinium mustard involves the modification of hemicholinium derivativesThe reaction conditions often involve the use of specific solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Hemicholinium mustard undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hemicholinium mustard has several scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of choline uptake and acetylcholine synthesis.
Biology: It is used to investigate the role of cholinergic systems in various biological processes.
Industry: It may be used in the development of specific neurotoxins for research purposes.
Mechanism of Action
Hemicholinium mustard exerts its effects by inhibiting the reuptake of choline at the presynaptic terminal. This inhibition decreases the synthesis of acetylcholine, a critical neurotransmitter in the nervous system. The compound acts as an indirect acetylcholine antagonist, reducing the availability of acetylcholine and thereby affecting cholinergic neurotransmission .
Comparison with Similar Compounds
Hemicholinium mustard can be compared with other similar compounds, such as:
Ethylcholine mustard aziridinium ion (AF 64A): This compound also inhibits choline uptake but has a different toxicity profile.
Hemicholinium-3: Another inhibitor of choline uptake, but with different structural properties and applications.
Nitrogen mustard analogs: These compounds share the alkylating properties of this compound but are used in different contexts.
The uniqueness of this compound lies in its specific application as a neurotoxin for studying cholinergic systems.
Properties
CAS No. |
83291-91-2 |
---|---|
Molecular Formula |
C24H30Br2N2O4 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-[4-[4-[4-(2-bromoethyl)-2-hydroxymorpholin-2-yl]phenyl]phenyl]morpholin-2-ol |
InChI |
InChI=1S/C24H30Br2N2O4/c25-9-11-27-13-15-31-23(29,17-27)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(30)18-28(12-10-26)14-16-32-24/h1-8,29-30H,9-18H2 |
InChI Key |
DEHLWSSPVQFNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CCBr)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CN(CCO4)CCBr)O)O |
Origin of Product |
United States |
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